molecular formula C18H21NO4 B2636698 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide CAS No. 1396783-24-6

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2636698
M. Wt: 315.369
InChI Key: HXMQMOPKRANIMV-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide is a chemical compound with potential applications in scientific research. It is a member of the acetamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthetic Applications and Chemical Transformations

Betti Reaction and Secondary Carbo-Piancatelli Rearrangement

  • A study explored the Betti reaction involving 2-naphthol, furfural, and acetamide, leading to unexpected products via a secondary carbo-Piancatelli rearrangement. This reaction showcases the compound's potential in synthesizing novel heterocyclic structures, demonstrating its versatility in organic chemistry (Gutnov, Abaev, & Demidov, 2019).

Decarboxylative Claisen Rearrangement

  • Furfural derivatives have been utilized in decarboxylative Claisen rearrangement reactions, indicating the compound's applicability in creating complex heteroaromatic structures with potential utility in various chemical synthesis applications (Craig, King, Kley, & Mountford, 2005).

One-Pot Three-Component Synthesis

  • The compound's derivatives have been synthesized through a one-pot three-component synthesis approach, highlighting an efficient, environmentally friendly, and straightforward protocol. This method underlines the compound's role in facilitating quick and efficient synthesis of heterocyclic derivatives (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Antifungal Activity

  • Research into heterocyclic compounds derived from furan, including acetamide derivatives, has shown potential antifungal effects. This suggests the compound's relevance in developing new antifungal agents, indicating its biomedical research applications (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Demirel, Mohsen, & Hussein, 2013).

Enantioselective Synthesis

  • The compound has been involved in the enantioselective synthesis of restricted amino acid analogs, showcasing its utility in synthesizing biologically relevant molecules. Such applications underscore its importance in pharmaceutical research and development (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-13-5-2-3-6-15(13)23-11-17(20)19-12-18(21,14-8-9-14)16-7-4-10-22-16/h2-7,10,14,21H,8-9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMQMOPKRANIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide

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